Molybdenum--nickel (6/1)

Description

Molybdenum-Nickel (Mo-Ni) alloys, particularly in the 6:1 atomic ratio, are advanced materials known for their exceptional resistance to heat, corrosion, and mechanical stress. These alloys are synthesized via methods such as microwave-assisted reduction (e.g., creating nanostructured Mo-Ni-Fe systems for water electrolysis) or mechanical alloying followed by pressureless sintering . Key applications include:

- Catalysis: Mo-Ni (6/1) demonstrates high efficiency in hydrogen evolution reactions (HER) and oxygen evolution reactions (OER) due to optimized electronic structures and spillover effects .

- Energy Storage: Mo-Ni sulfides with graphene quantum dots enhance supercapacitor performance through improved conductivity and hierarchical structures .

- Corrosion Resistance: Alloys like Mo-Ni/ZrO₂ exhibit superior durability in acidic environments, attributed to passivation and nanocrystalline microstructures .

Properties

CAS No. |

73855-99-9 |

|---|---|

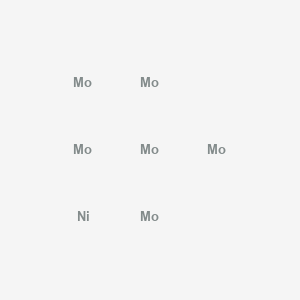

Molecular Formula |

Mo6Ni |

Molecular Weight |

634.4 g/mol |

IUPAC Name |

molybdenum;nickel |

InChI |

InChI=1S/6Mo.Ni |

InChI Key |

GBTIOOALZVXMIA-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of molybdenum–nickel (6/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of molybdenum and nickel salts, followed by reduction in a hydrogen atmosphere. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of molybdenum–nickel (6/1) often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process may include steps such as roasting, reduction, and sintering to achieve the final product. The use of advanced techniques such as plasma spraying can also enhance the properties of the compound .

Chemical Reactions Analysis

Types of Reactions

Molybdenum–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Substitution: Substitution reactions may occur with halogens, resulting in the formation of molybdenum and nickel halides.

Major Products Formed

The major products formed from these reactions include molybdenum trioxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .

Scientific Research Applications

Molybdenum–nickel (6/1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of molybdenum–nickel (6/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and transformation of reactants. The synergistic effect of molybdenum and nickel enhances the catalytic activity, making it an effective catalyst for hydrogen evolution reactions . In biological applications, the compound’s ability to generate reactive oxygen species contributes to its antibacterial properties .

Comparison with Similar Compounds

Catalytic Performance in Water Electrolysis

Key Findings :

Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Activity

Key Findings :

Mechanical and Thermal Properties

Key Findings :

Corrosion Resistance

Key Findings :

Key Findings :

- Microwave-synthesized Mo-Ni nanopowders have lower crystallinity but higher surface area than nitride composites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.